Cas no 946381-40-4 (2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)

2-Ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic organic compound featuring a pyridopyrimidinone core linked to a benzamide moiety via an ethoxy-substituted aromatic ring. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The compound's rigid fused-ring system and functionalized side chain may enhance binding affinity in target interactions, making it valuable for drug discovery applications. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The presence of both hydrogen bond acceptors and donors suggests compatibility with diverse biological targets. Proper handling requires standard laboratory precautions due to its organic nature.
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide structure
946381-40-4 structure
Product name:2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide
CAS No:946381-40-4
MF:C18H17N3O3
Molecular Weight:323.345884084702
CID:6594138
PubChem ID:44009912

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide
    • 2-ethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
    • AKOS002060265
    • 2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
    • F2073-0057
    • 2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
    • 946381-40-4
    • インチ: 1S/C18H17N3O3/c1-3-24-14-9-5-4-8-13(14)17(22)20-16-12(2)19-15-10-6-7-11-21(15)18(16)23/h4-11H,3H2,1-2H3,(H,20,22)
    • InChIKey: CHRBSKLBPVNLOR-UHFFFAOYSA-N
    • SMILES: C(NC1C(=O)N2C=CC=CC2=NC=1C)(=O)C1=CC=CC=C1OCC

計算された属性

  • 精确分子量: 323.12699141g/mol
  • 同位素质量: 323.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 660
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71Ų
  • XLogP3: 1.9

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2073-0057-50mg
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2073-0057-4mg
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2073-0057-20μmol
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2073-0057-5mg
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2073-0057-15mg
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2073-0057-1mg
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2073-0057-75mg
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2073-0057-5μmol
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2073-0057-2μmol
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2073-0057-20mg
2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
946381-40-4 90%+
20mg
$99.0 2023-05-16

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide 関連文献

2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamideに関する追加情報

2-Ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS No. 946381-40-4): A Comprehensive Overview

The compound 2-Ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS No. 946381-40-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their potential in drug development. The benzamide moiety serves as a versatile scaffold, enabling the molecule to interact with various biological targets, including enzymes and receptors.

Recent studies have highlighted the pyrido[1,2-a]pyrimidine core of this compound as a key structural feature contributing to its bioactivity. Pyrido[1,2-a]pyrimidines are known for their ability to modulate kinase activity, making them promising candidates for anti-cancer therapies. The methyl group substitution at the 2-position of the pyrido[1,2-a]pyrimidine ring further enhances the molecule's stability and selectivity, which are critical attributes for drug candidates.

The ethoxy group attached to the benzene ring plays a crucial role in modulating the compound's pharmacokinetic properties. Ethoxy groups are known to improve lipophilicity, which can enhance absorption and bioavailability. This is particularly important for drugs targeting chronic diseases where sustained levels in the bloodstream are desirable. Recent research has also shown that the ethoxy group can influence the compound's solubility and permeability, making it more amenable for formulation into various drug delivery systems.

One of the most intriguing aspects of CAS No. 946381-40-4 is its ability to inhibit specific protein kinases involved in cellular signaling pathways. Kinase inhibitors are a cornerstone of modern oncology, as they can block the proliferation and survival signals in cancer cells. The benzamide group in this compound is thought to interact with the ATP-binding pocket of kinases, effectively inhibiting their activity. This mechanism has been validated in several in vitro assays, demonstrating potent inhibitory effects against key oncogenic kinases.

In addition to its kinase inhibitory properties, CAS No. 946381-40-4 has shown promise in modulating other therapeutic targets. For instance, recent studies have explored its potential as an inhibitor of histone deacetylases (HDACs), which are involved in epigenetic regulation. By inhibiting HDACs, this compound could potentially reprogram cancer cells towards apoptosis, offering a dual mechanism of action that could enhance its efficacy in treating complex diseases like cancer.

The synthesis of CAS No. 946381-40-4 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The construction of the pyrido[1,2-a]pyrimidine core typically involves cyclization reactions under specific conditions to ensure regioselectivity and stereocontrol. The subsequent introduction of the ethoxy group and methyl group substitutions requires careful optimization to achieve high yields and purity.

From a pharmacokinetic standpoint, CAS No. 946381-40-4 exhibits favorable properties that make it suitable for systemic administration. Preclinical studies have demonstrated moderate oral bioavailability and acceptable clearance rates, suggesting that it could be developed into an orally active drug. However, further studies are needed to evaluate its safety profile and potential for off-target effects.

Looking ahead, the development of CAS No. 946381-40-4 into a clinical candidate will depend on several factors, including its efficacy in preclinical models and its ability to overcome challenges related to drug resistance. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through the rigorous stages of drug development.

In conclusion, CAS No. 946381-40-4, or 2-Ethoxy-N-{2-methyl-4-oxo

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